molecular formula C9H5Cl2F3O2 B6336700 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% CAS No. 1357626-54-0

2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96%

Cat. No. B6336700
CAS RN: 1357626-54-0
M. Wt: 273.03 g/mol
InChI Key: NJHSVWILEVCSTB-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin (TFDD) is a fluorinated aromatic heterocyclic compound with a molecular weight of 278.11 g/mol. It is a white crystalline solid that is slightly soluble in water and organic solvents. TFDD has been widely studied in recent years due to its potential applications in scientific research and its unique chemical structure.

Scientific Research Applications

2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has a wide range of applications in scientific research. It has been used as a tool to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations.

Mechanism of Action

The exact mechanism of action of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is still under investigation. However, it is believed that 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is thought to act as an agonist of G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to activate G-protein coupled receptors. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively stable and can be stored for long periods of time without significant degradation. However, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively insoluble in water and organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% are still being explored. Some possible future directions include the use of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Furthermore, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.

Synthesis Methods

2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% can be synthesized by the reaction of 2,3-dichloro-6-methyl-1,4-benzodioxin (DCMBD) with trifluoroacetic acid in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% and dichloroacetic acid.

properties

IUPAC Name

6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHSVWILEVCSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023270
Record name 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxine

CAS RN

1357626-54-0
Record name 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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